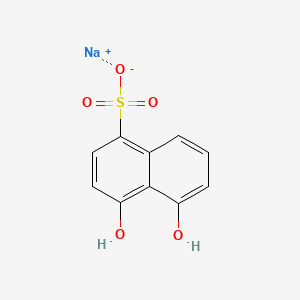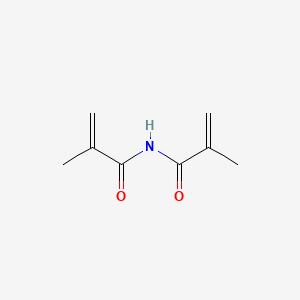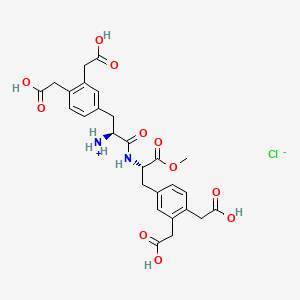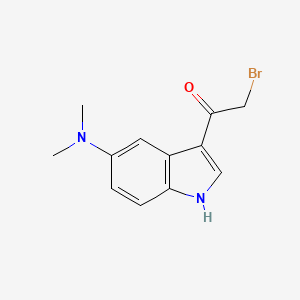
Acetamide, N,N-dibutyl-2,2-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N-dibutyl-2,2-dichloro- is an organic compound with the molecular formula C10H19Cl2NO and a molecular weight of 240.17 g/mol This compound is characterized by the presence of two chlorine atoms attached to the second carbon of the acetamide structure, along with two butyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dibutyl-2,2-dichloro- typically involves the reaction of N,N-dibutylacetamide with a chlorinating agent. One common method is the chlorination of N,N-dibutylacetamide using thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
[ \text{N,N-dibutylacetamide} + \text{SOCl}_2 \rightarrow \text{Acetamide, N,N-dibutyl-2,2-dichloro-} + \text{SO}_2 + \text{HCl} ]
The reaction is usually carried out at a temperature range of 0-5°C to ensure the selective chlorination of the acetamide .
Industrial Production Methods
In industrial settings, the production of Acetamide, N,N-dibutyl-2,2-dichloro- may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N-dibutyl-2,2-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form N,N-dibutylacetamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can occur at the nitrogen atom, leading to the formation of N,N-dibutylacetamide N-oxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of N,N-dibutyl-2-substituted acetamides.
Reduction: Formation of N,N-dibutylacetamide.
Oxidation: Formation of N,N-dibutylacetamide N-oxide.
Applications De Recherche Scientifique
Acetamide, N,N-dibutyl-2,2-dichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of Acetamide, N,N-dibutyl-2,2-dichloro- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms or cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibutylacetamide: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.
N,N-Dibutylacetamide N-oxide: An oxidized form with different chemical properties and reactivity.
N,N-Dibutyl-2-chloroacetamide: Contains only one chlorine atom, resulting in different reactivity and applications.
Uniqueness
Acetamide, N,N-dibutyl-2,2-dichloro- is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
5327-06-0 |
|---|---|
Formule moléculaire |
C10H19Cl2NO |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
N,N-dibutyl-2,2-dichloroacetamide |
InChI |
InChI=1S/C10H19Cl2NO/c1-3-5-7-13(8-6-4-2)10(14)9(11)12/h9H,3-8H2,1-2H3 |
Clé InChI |
ADUKNAPXUVHFPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


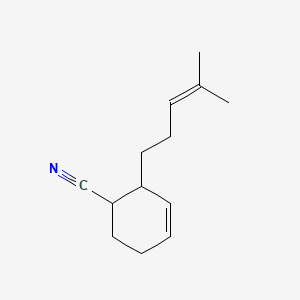
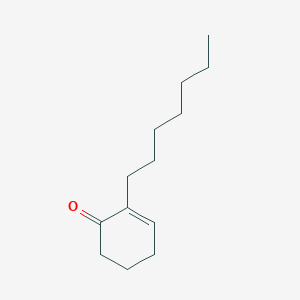
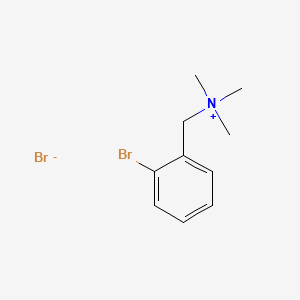
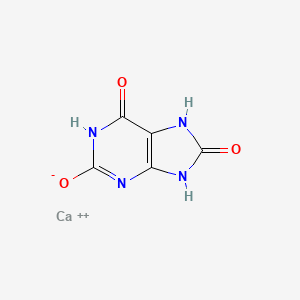
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)
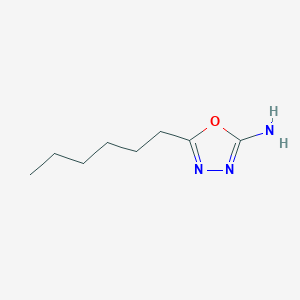
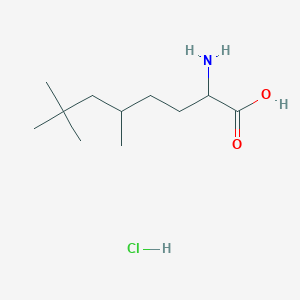
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
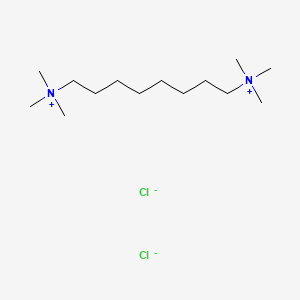
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
